![molecular formula C23H29N3O4 B5571420 8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)

8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds within this family often involves complex multi-step pathways starting from basic chemical precursors. For instance, the synthesis of similar compounds has been detailed in the literature, showcasing the versatility and chemical ingenuity required to construct such intricate molecular architectures (Caroon et al., 1981).

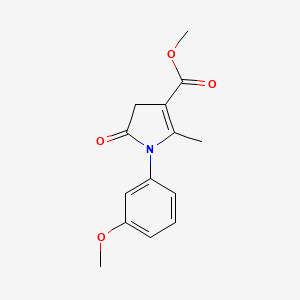

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a spiro framework integrating oxazolidine and diazaspiro elements. Crystal structure determination and spectral analysis techniques such as FT-IR, 1H-NMR, and X-Ray diffraction play a crucial role in elucidating their complex structures (Guillon et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of these compounds often involves interactions with various biological targets, leading to potential therapeutic effects. For instance, some derivatives show promising antihypertensive activity through alpha-adrenergic blockade (Caroon et al., 1981).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for determining the compound's suitability for further development and application. These properties are often influenced by the specific substituents and the overall molecular framework.

Chemical Properties Analysis

The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for understanding the compound's potential applications and for guiding further modifications to enhance its properties.

Scientific Research Applications

Antihypertensive Activity

Research on compounds structurally related to diazaspirodecanes has explored their potential as antihypertensive agents. For instance, a study by Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, investigating their antihypertensive properties in spontaneous hypertensive rats. This research highlighted the significance of structural modifications in enhancing the antihypertensive activity, providing a foundation for the development of new therapeutic agents in this area (Caroon et al., 1981).

Receptor Antagonist Properties

Another study by Smith et al. (1995) focused on the synthesis of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists, showcasing the potential of spiro compounds in targeting specific receptors involved in bronchoconstriction. Such research underscores the utility of spiro compounds in developing receptor-specific antagonists for therapeutic applications (Smith et al., 1995).

Muscarinic Agonists

Tsukamoto et al. (1995) synthesized a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, evaluating their potential as M1 muscarinic agonists. The study aimed at developing compounds capable of ameliorating cognitive impairments, indicating the relevance of spiro compounds in addressing neurological disorders (Tsukamoto et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-(2-ethyl-4-methyl-1,3-oxazole-5-carbonyl)-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4/c1-4-19-24-17(3)20(29-19)21(27)25-12-10-23(11-13-25)15-26(22(28)30-23)14-16(2)18-8-6-5-7-9-18/h5-9,16H,4,10-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOHJHGFYWUXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CC(C)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[(1-methyl-1H-indol-6-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5571339.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide](/img/structure/B5571383.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)

![3-(1-methylbutyl)-8-[3-(2-oxopyridin-1(2H)-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571426.png)